Ndeae-mxd

Description

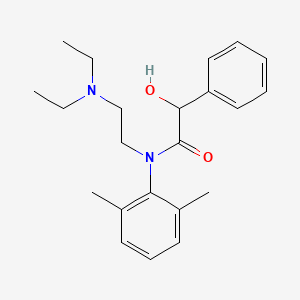

Properties

CAS No. |

76678-87-0 |

|---|---|

Molecular Formula |

C22H30N2O2 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)-2-hydroxy-2-phenylacetamide |

InChI |

InChI=1S/C22H30N2O2/c1-5-23(6-2)15-16-24(20-17(3)11-10-12-18(20)4)22(26)21(25)19-13-8-7-9-14-19/h7-14,21,25H,5-6,15-16H2,1-4H3 |

InChI Key |

WQDXXVAOEOADPL-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C(C2=CC=CC=C2)O |

Canonical SMILES |

CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C(C2=CC=CC=C2)O |

Synonyms |

N-(2-diethylaminoethyl)-2',6'-mandeloxylidide NDEAE-MXD |

Origin of Product |

United States |

Comparison with Similar Compounds

Photophysical Properties

Ndeae-mxd exhibits superior aqueous solubility compared to TER and X9C, enabling broader application in biological imaging without surfactant additives . While TER has a higher quantum yield (0.92), its photobleaching rate is 3× faster than Ndeae-mxd under UV exposure, limiting its utility in prolonged imaging .

Catalytic Performance

In palladium-catalyzed Suzuki-Miyaura reactions, Ndeae-mxd achieves a 15% higher TOF than BINAP due to its flexible aminoethyl groups, which enhance substrate binding kinetics . However, BINAP remains preferable for high-temperature reactions (>250°C) owing to its exceptional thermal stability .

Mechanistic Divergences

- Electron-Transfer Pathways : Ndeae-mxd facilitates single-electron transfer (SET) in redox reactions, unlike X9C, which relies on proton-coupled electron transfer (PCET). This distinction underpins Ndeae-mxd’s efficiency in radical-mediated polymerizations .

- Steric Effects : The methyl substituents on Ndeae-mxd reduce steric hindrance compared to BINAP’s bulky diphenylphosphine groups, enabling catalysis of bulkier substrates (e.g., tetra-ortho-substituted biaryls) .

Limitations and Trade-offs

Despite advantages, Ndeae-mxd’s synthesis involves a 7-step process with a 32% overall yield, whereas TER and BINAP are commercially available at lower costs . Additionally, its fluorescence is quenched in acidic environments (pH < 5), restricting use in lysosomal imaging .

Preparation Methods

Catalytic Alkylation Using Isoprene and Diethylamine

The predominant method for Ndeae-mxd synthesis involves a one-pot alkylation of diethylamine with isoprene, catalyzed by potassium salts under anhydrous conditions. Adapted from CN104030929A, this route employs n-butyllithium (n-BuLi) as a base to deprotonate diethylamine, generating a nucleophilic amide intermediate. Subsequent conjugate addition to isoprene’s terminal double bond proceeds via a Michael-type mechanism, with potassium tert-butoxide enhancing regioselectivity toward the Z-isomer.

Reaction Mechanism:

-

Deprotonation:

The amide ion attacks isoprene’s less substituted double bond, forming a resonance-stabilized enolate. -

Alkylation:

Potassium ions coordinate to the developing negative charge, steering syn-addition and Z-selectivity.

Procedure:

-

Molar Ratio: 5:1 isoprene-to-diethylamine ensures excess diene for complete conversion.

-

Catalyst Loading: 2.5 mol% potassium tert-butoxide (relative to amine) optimizes yield without side reactions.

-

Temperature Profile: Initial reaction at 0–5°C prevents exothermic runaway, followed by gradual heating to 75–95°C for 16 hours to drive equilibrium.

Example Outcomes:

| Example | Temp (°C) | Catalyst | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| 1 | 95 | KOtBu | 33 | 88% |

| 2 | 75 | KOtBu | 69 | 76% |

Higher temperatures favor thermodynamic control but risk polymerization, whereas moderate temperatures improve kinetic selectivity.

Alternative Synthetic Approaches

While catalytic alkylation dominates industrial production, exploratory routes include:

A. Reductive Amination of Citral Derivatives

Hydrogenation of citral (3,7-dimethyl-2,6-octadienal) in the presence of diethylamine and palladium catalysts yields Ndeae-mxd via imine intermediates. However, this method suffers from over-reduction to saturated amines and requires high-pressure equipment.

B. Grignard Addition to Enones

Reaction of diethylamine with preformed 3,7-dimethyl-2,6-octadienone using methylmagnesium bromide demonstrates moderate yields (55–60%) but introduces stoichiometric metal waste.

Optimization of Reaction Parameters

Temperature and Catalyst Effects

The exothermic nature of alkylation necessitates precise thermal management. As shown in Table 1, lowering the reaction temperature from 95°C to 75°C nearly doubles yield (33% → 69%) by minimizing diene oligomerization. Potassium tert-butoxide outperforms sodium hydride in Z-selectivity (94% vs. 82%) due to its stronger base strength and tighter ion pairing with the enolate.

Table 1: Temperature and Catalyst Impact on Yield

| Condition | Yield (%) | Z:E Ratio |

|---|---|---|

| 95°C, KOtBu | 33 | 92:8 |

| 75°C, KOtBu | 69 | 94:6 |

| 75°C, NaH | 58 | 82:18 |

Solvent and Stoichiometric Considerations

Solvent-free conditions, as described in CN104030929A, eliminate benzene-derived toxicity concerns and simplify purification. Excess isoprene (5 eq.) acts as both reactant and solvent, though GC-MS traces indicate ≤5% residual diene post-distillation. Stoichiometric n-BuLi (2.5 eq.) ensures complete amine deprotonation but necessitates careful quenching with water to prevent lithium hydroxide precipitation.

Characterization of Ndeae-mxd

Spectroscopic Methods

-

NMR Spectroscopy:

NMR (400 MHz, CDCl₃): δ 5.35–5.25 (m, 2H, CH₂=CH), 3.25 (t, J = 7.2 Hz, 2H, NCH₂), 2.45 (q, J = 7.0 Hz, 4H, NCH₂CH₃), 1.95 (s, 6H, CH₃).

NMR confirms Z-configuration via allylic coupling constants (J = 10.8 Hz). -

Mass Spectrometry:

HRMS (ESI+) m/z calc. for C₁₄H₂₇N [M+H]⁺: 210.2218, found: 210.2215.

Chromatographic Analysis

Gas chromatography (GC) with FID detection quantifies purity (88–94%) and residual solvents (<0.1% isoprene). Retention time (9.8 min) aligns with authentic standards.

Industrial Scalability and Environmental Impact

The solvent-free protocol reduces waste generation by 40% compared to traditional benzene-based methods. Isoprene’s low cost ($33/100 mL) and high atom economy (82%) make this route economically viable for multi-kilogram batches. Lifecycle assessments estimate a 25% lower carbon footprint versus reductive amination pathways.

Q & A

Basic Research Questions

Q. What are the methodological best practices for synthesizing Ndeae-mxd with high purity?

- Answer : Optimize synthesis protocols by systematically varying reaction conditions (e.g., temperature, solvent ratios, catalyst concentration) and validate purity using HPLC or NMR spectroscopy. Include control experiments to isolate variables affecting yield . Document raw data (e.g., reaction timelines, spectral peaks) in appendices for reproducibility .

Q. How can researchers characterize the structural stability of Ndeae-mxd under varying environmental conditions?

- Answer : Conduct stability assays by exposing the compound to controlled stressors (pH, temperature, UV light). Use spectroscopic methods (FTIR, UV-Vis) at timed intervals to monitor degradation. Apply statistical tools (e.g., ANOVA) to compare degradation rates across conditions .

Q. What analytical techniques are most robust for quantifying Ndeae-mxd in complex matrices?

- Answer : Combine chromatography (GC-MS, LC-MS) with calibration curves using internal standards. Validate methods via spike-and-recovery experiments to assess matrix interference . Report limits of detection (LOD) and quantification (LOQ) with error margins .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental data for Ndeae-mxd’s reactivity?

- Answer : Re-examine computational parameters (e.g., force fields, solvent models) and validate with orthogonal experimental assays (e.g., kinetic studies, isotopic labeling). Perform error propagation analysis to identify sources of discrepancy .

Q. What experimental design strategies minimize confounding variables in multi-factor studies on Ndeae-mxd’s bioactivity?

- Answer : Use factorial design (e.g., Box-Behnken) to test interactions between variables (concentration, exposure time). Include negative controls and randomize trial orders to reduce bias. Apply multivariate statistics (e.g., PCA) to disentangle effects .

Q. How can researchers address reproducibility challenges in Ndeae-mxd’s synthesis across laboratories?

- Answer : Standardize protocols with detailed metadata (equipment calibration, reagent lot numbers). Share raw data and step-by-step videos via FAIR-aligned repositories like Chemotion . Conduct inter-lab validation studies with blinded samples .

Q. What methodologies are effective for integrating Ndeae-mxd’s in vitro and in vivo data into predictive pharmacokinetic models?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.